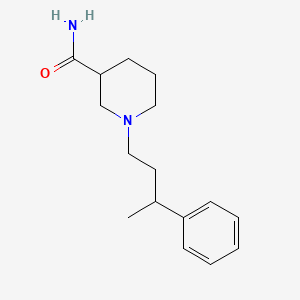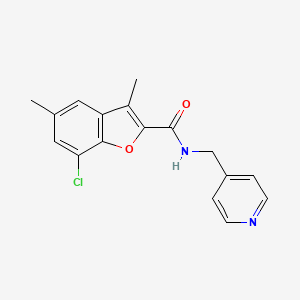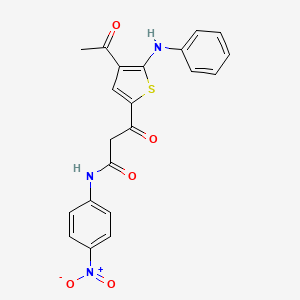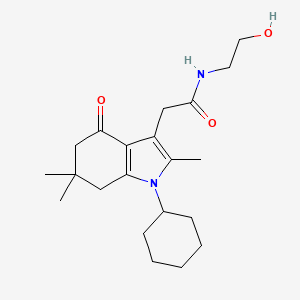
1-(3-phenylbutyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenylbutyl)-3-piperidinecarboxamide, also known as PPCC, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has been extensively researched for its potential use in various scientific applications, including medicinal chemistry, neuroscience, and pharmacology. In
Wirkmechanismus
1-(3-phenylbutyl)-3-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various physiological and pathological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular calcium signaling. By blocking the sigma-1 receptor, 1-(3-phenylbutyl)-3-piperidinecarboxamide can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. In animal studies, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. 1-(3-phenylbutyl)-3-piperidinecarboxamide has also been found to decrease the release of glutamate, an excitatory neurotransmitter that is implicated in various neurological disorders. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to have analgesic properties, which may be due to its modulation of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-phenylbutyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying various neurological processes. However, 1-(3-phenylbutyl)-3-piperidinecarboxamide also has some limitations. It has been found to have poor solubility in water, which may limit its use in certain experiments. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has not been extensively studied in humans, and its potential therapeutic effects in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(3-phenylbutyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic effects. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide may be useful in studying the role of the sigma-1 receptor in various neurological disorders, including depression and anxiety. Finally, 1-(3-phenylbutyl)-3-piperidinecarboxamide may have potential use in combination therapy with other drugs for the treatment of various neurological disorders.
Synthesemethoden
1-(3-phenylbutyl)-3-piperidinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a suitable protecting group. The second step is the alkylation of the protected piperidine with 3-phenylbutyl bromide. The third step involves the deprotection of the amine group, followed by the carboxylation of the amine with carbon dioxide. The final step is the deprotection of the carboxamide group to yield 1-(3-phenylbutyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-phenylbutyl)-3-piperidinecarboxamide has been extensively researched for its potential use in various scientific applications. It has been found to have potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(3-phenylbutyl)-3-piperidinecarboxamide has also been studied for its potential use in pain management, as it has been found to have analgesic properties. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been investigated for its potential use as a tool in studying the function of various neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
1-(3-phenylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(14-6-3-2-4-7-14)9-11-18-10-5-8-15(12-18)16(17)19/h2-4,6-7,13,15H,5,8-12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKAIBNMCHHLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylbutyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)

![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)